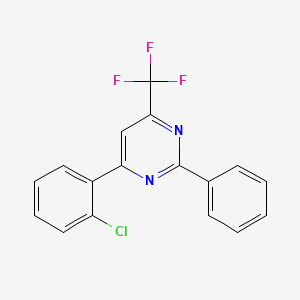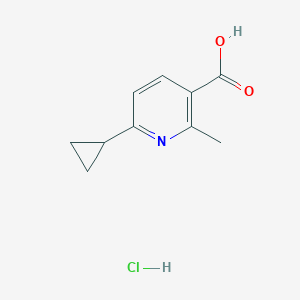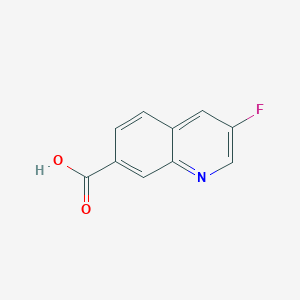
3-Fluoroquinoline-7-carboxylic acid
Descripción general
Descripción
3-Fluoroquinoline-7-carboxylic acid is a chemical compound with the molecular formula C10H6FNO2 . It is a derivative of quinoline, a bicyclic compound containing a benzene ring fused with a pyridine ring .
Synthesis Analysis
The synthesis of fluoroquinolones, including this compound, has been extensively studied . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . For example, the Conrad–Limpach synthesis can be used to prepare various quinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core structure with a fluorine atom and a carboxylic acid group . The presence of the fluorine atom in the structure is a characteristic feature of fluoroquinolones .Chemical Reactions Analysis
Quinolines, including this compound, can undergo various chemical reactions. For instance, the chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 191.16 .Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
Research has demonstrated different methodologies for synthesizing fluoroquinolones, highlighting their broad spectrum of activity against various microorganisms, including Gram-positive, Gram-negative, mycobacterial organisms, and anaerobes. These compounds, including derivatives of 3-Fluoroquinoline-7-carboxylic acid, have been studied for their potential in treating bacterial infections and as bioterrorist defense agents. The synthetic methodologies and biological properties of fluoroquinolones suggest that modifications to the fluoroquinoline scaffold, particularly at the 7-carboxylic acid position, can enhance their antibacterial efficacy (da Silva et al., 2003).
Anticancer Potential
Modifications of the fluoroquinolone structure, particularly at the C-7 position or the carboxylic C-3 groups, have been explored for repositioning fluoroquinolones from antibacterial to anticancer agents. This research highlights the potential of this compound derivatives in anticancer therapy, pointing to structural modifications that could convert antibacterially active fluoroquinolones into their anticancer analogs. The review of antitumor and antibacterial fluoroquinolones suggests a promising direction for developing new anticancer drugs by exploiting the unique properties of the fluoroquinoline scaffold (Samir et al., 2021).
Fluorescent Probes for Zinc Ion Determination
The development of fluorescent sensors based on quinoline derivatives, including this compound, for detecting Zn2+ ions in environmental and biological applications, has been an area of interest. These derivatives have shown potential as functional receptors for zinc ions due to their fast reactivity, good selectivity, and bio-compatibility, especially for biological applications. The study on 8-amidoquinoline derivatives as fluorescent probes underscores the importance of structural modifications in quinoline compounds for enhancing their application in zinc ion detection (Mohamad et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of 3-Fluoroquinoline-7-carboxylic acid, like other fluoroquinolones, are bacterial enzymes known as DNA gyrase and topoisomerase IV . These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex , stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction inhibits the bacterial DNA synthesis, leading to the death of the bacteria .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects various biochemical pathways dependent on DNA replication, leading to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
Fluoroquinolones generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted via the kidneys
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation . By inhibiting the key enzymes involved in bacterial DNA synthesis, the compound prevents the bacteria from replicating, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation and dissociation of the compound . Additionally, the presence of metal ions can form complexes with fluoroquinolones, potentially affecting their activity
Safety and Hazards
Direcciones Futuras
The future directions of research on 3-Fluoroquinoline-7-carboxylic acid and other fluoroquinolones could involve the development of new synthesis protocols and the exploration of their biological and pharmaceutical activities . The potential for industrial and medicinal applications of quinoline derivatives is vast, and ongoing research is likely to uncover new uses for these compounds .
Análisis Bioquímico
Biochemical Properties
3-Fluoroquinoline-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription in bacteria By inhibiting DNA-gyrase, this compound disrupts bacterial DNA synthesis, leading to antibacterial effects
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting bacterial DNA-gyrase, this compound prevents bacterial cell division and proliferation . In mammalian cells, this compound may affect cell signaling pathways related to DNA damage response and repair, potentially leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the DNA-gyrase enzyme, inhibiting its activity and preventing the supercoiling of bacterial DNA . This inhibition leads to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death. Additionally, this compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, influenced by factors such as stability, degradation, and long-term effects on cellular function. This compound exhibits stability under standard laboratory conditions, but its degradation may occur under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in cell proliferation and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antibacterial activity by inhibiting bacterial DNA-gyrase . At higher doses, toxic or adverse effects may be observed, including potential damage to mammalian cells and tissues. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic pathways of this compound may also influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by efflux pumps and other transport proteins, influencing its localization and accumulation within cells . The distribution of this compound in tissues is also affected by its binding affinity to plasma proteins and other biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
3-fluoroquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKVNOXSXAETNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288283 | |
| Record name | 7-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1841081-50-2 | |
| Record name | 7-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



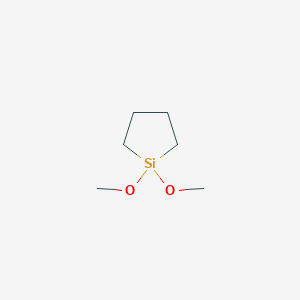

![1,2-Benzenediol, 4-[2-(methylamino)ethyl]-, hydrobromide (1:1)](/img/structure/B3048788.png)

![2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine](/img/structure/B3048796.png)
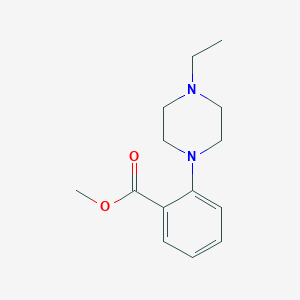

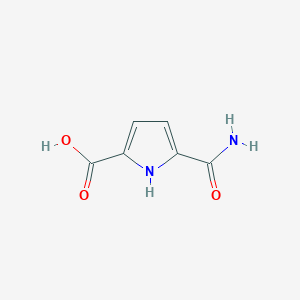
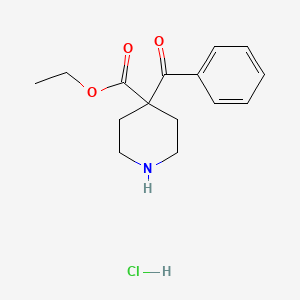
![tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate](/img/structure/B3048803.png)

